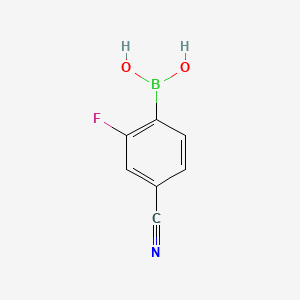

4-Cyano-2-fluorophenylboronic acid

Description

Propriétés

IUPAC Name |

(4-cyano-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAUMAIVCYTVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660653 | |

| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-77-4 | |

| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Halogenation and Subsequent Boronation via Palladium-Catalyzed Coupling

A common route to prepare fluorophenylboronic acids involves the halogenation of fluorinated aromatic compounds followed by palladium-catalyzed coupling with boron reagents such as tetrahydroxydiboron.

Step 1: Halogenation

Starting from appropriately substituted fluoronitrobenzenes or fluorobenzonitriles, selective bromination is carried out using N-bromosuccinimide (NBS) under controlled conditions. For example, o-fluoronitrobenzene can be brominated to 5-bromo-2-fluoronitrobenzene using NBS in the presence of sulfuric acid at 65-75 °C.

This step ensures regioselective introduction of the bromine atom ortho or para to the fluorine substituent, which is critical for subsequent transformations.Step 2: Reduction

The nitro group is reduced to an amine using iron powder in glacial acetic acid, yielding 5-bromo-2-fluoroaniline intermediates. This transformation is typically performed at mild temperatures (around 60 °C) with a molar ratio of brominated intermediate to iron powder ranging from 1:2 to 1:5.Step 3: Palladium-Catalyzed Boronation

The bromo-fluoroaniline intermediate undergoes a Suzuki-Miyaura type coupling with tetrahydroxydiboron in the presence of a palladium catalyst such as NiCl2(dppp) (nickel chloride with 1,3-bis(diphenylphosphino)propane) and ligands like triphenylphosphine. The reaction is carried out in ethanol under nitrogen atmosphere at 55-65 °C for 5-8 hours.

The molar ratios are typically:Purification

The crude product is purified by acid extraction and recrystallization to obtain high-purity 4-cyano-2-fluorophenylboronic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | o-Fluoronitrobenzene + NBS, H2SO4, 65-75 °C | 5-Bromo-2-fluoronitrobenzene |

| Reduction | Fe powder, glacial acetic acid, 60 °C | 5-Bromo-2-fluoroaniline |

| Boronation (Coupling) | NiCl2(dppp), tetrahydroxydiboron, triphenylphosphine, EtOH, 55-65 °C, 5-8 h | This compound |

Research Findings and Optimization Parameters

- Purity of Raw Materials: High purity (>98%) of starting materials such as o-fluoronitrobenzene, N-bromosuccinimide, and tetrahydroxydiboron is critical for high yield and product purity.

- Catalyst and Ligand Loading: Catalyst loading between 2-6% and triphenylphosphine loading between 4-12% relative to the bromo intermediate optimize the coupling efficiency.

- Reaction Solvents: Ethanol, ethyl acetate, sherwood oil, and normal heptane are preferred solvents due to ease of recovery and minimal side reactions.

- Temperature Control: Maintaining temperatures within 55-65 °C during coupling and 65-75 °C during bromination ensures optimal reaction rates and selectivity.

- Industrial Scalability: The described method is suitable for industrial scale-up due to simple operations, readily available raw materials, and high yields.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures, a cornerstone reaction in C–C bond formation. Key features include:

-

Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos .

-

Bases : Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (e.g., THF, dioxane) at 80–100°C .

-

Electrophilic Partners : Aryl halides (Br, I) or triflates.

Example Reaction :

(Yield: 82%) .

Nickel-Catalyzed Arylative Cyclizations

The compound serves as an aryl donor in nickel-catalyzed cyclizations with alkynes or allenes to synthesize heterocycles (e.g., indoles, benzofurans) :

-

Conditions : Ni(acac)₂ (5–10 mol%), PPh₃ (10 mol%), Cs₂CO₃, TFE solvent, 80°C.

-

Mechanism : Transmetalation forms an arylnickel intermediate, followed by alkyne insertion and cyclization .

Substrate Scope :

| Substrate Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Alkyne with N-tosyl | Indole derivative | 71–86 | Ni(acac)₂, TFE, 80°C |

| Allene with ester | Benzofuran derivative | 68 | NiCl₂(dppp), THF, 70°C |

Functional Group Compatibility

The electron-withdrawing cyano and fluorine groups enhance oxidative stability while directing coupling to specific positions:

-

Ortho Fluorine : Increases electrophilicity of the boron atom, accelerating transmetalation .

-

Para Cyano : Withdraws electron density, improving compatibility with electron-rich aryl halides .

Side Reactions and Limitations

-

Protodeboronation : Occurs under strongly acidic or high-temperature conditions, forming 4-cyano-2-fluorobenzene as a byproduct .

-

Steric Hindrance : Bulky ortho substituents (e.g., in 2,6-difluoro analogs) reduce coupling efficiency .

Comparative Reactivity

| Property | This compound | 4-Cyanophenylboronic Acid |

|---|---|---|

| Coupling Rate (k_rel) | 1.3 | 1.0 |

| Thermal Stability (°C) | 150–160 | 130–140 |

| Solubility (THF) | Moderate | High |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

4-Cyano-2-fluorophenylboronic acid has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for drug development. Studies have shown that boronic acids can act as proteasome inhibitors, which are crucial in the regulation of cell cycle and apoptosis.

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds with a cyano group exhibited enhanced potency against breast cancer cells compared to their non-cyano counterparts .

Materials Science

Organic Electronics

The compound has applications in the development of organic semiconductors and photovoltaic devices. Its ability to form stable complexes with metals allows it to be used in various electronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells.

Research Findings

A study highlighted the role of boronic acids in the synthesis of conjugated polymers for organic electronics. The incorporation of this compound into polymer backbones improved charge transport properties, making them suitable for high-performance electronic devices .

Analytical Chemistry

Chromatography and Sensing

this compound is utilized in chromatography as a derivatizing agent for the analysis of carbohydrates and other biomolecules. Its ability to form stable complexes with diols enhances detection sensitivity.

Application Example

In a recent analytical study, researchers employed this compound in high-performance liquid chromatography (HPLC) to separate and quantify various sugars in biological samples. The results demonstrated improved resolution and sensitivity compared to traditional methods .

Environmental Science

Pollutant Detection

The compound has been explored for its potential use in detecting environmental pollutants, particularly phenolic compounds. Its reactivity with various functional groups allows for the development of sensors that can detect trace amounts of harmful substances in water sources.

Case Study Insight

A research team developed a sensor based on this compound that successfully detected phenolic pollutants at low concentrations, showcasing its applicability in environmental monitoring .

Summary Table of Applications

Mécanisme D'action

The primary mechanism of action for 4-Cyano-2-fluorophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The process typically follows these steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.

Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium(0) catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

4-Cyano-3-fluorophenylboronic Acid

- Structure: Fluorine at 3-position, cyano at 4-position.

- Applications : Less commonly reported in pharmaceutical synthesis compared to the 2-fluoro isomer.

3-Cyano-4-fluorophenylboronic Acid (CAS 214210-21-6)

- Structure: Cyano at 3-position, fluorine at 4-position.

- Similarity Score: 0.80 (structural similarity to 4-cyano-2-fluoro isomer) .

Halogen-Substituted Analogues

4-Chloro-2-fluorophenylboronic Acid (CAS 160591-91-3)

- Structure: Chloro (-Cl) replaces cyano (-CN) at the 4-position.

- Reactivity: Chloro is a weaker electron-withdrawing group than cyano, leading to slower reaction rates in cross-coupling .

- Molecular Weight : ~174.56 g/mol (C₆H₅BClFO₂).

- Safety: Classified as toxic (H302, H315, H319) but less reactive than cyano-substituted analogues .

4-Fluorophenylboronic Acid (CAS 1765-93-1)

- Structure : Single fluorine substituent at the 4-position.

- Applications: Primarily used in basic coupling reactions, lacking the specialized optical properties of cyano-containing derivatives .

Ester Derivatives

4-Cyano-2-fluorophenylboronic Acid Pinacol Ester (CAS 1035235-29-0)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity (vs. Target) | Applications |

|---|---|---|---|---|---|---|

| This compound | 1150114-77-4 | C₇H₅BFNO₂ | ~189.76 | 2-F, 4-CN | Reference | Pharmaceuticals, dyes |

| 4-Cyano-3-fluorophenylboronic acid | - | C₇H₅BFNO₂ | ~189.76 | 3-F, 4-CN | Lower | Research |

| 3-Cyano-4-fluorophenylboronic acid | 214210-21-6 | C₇H₅BFNO₂ | ~189.76 | 4-F, 3-CN | Moderate | Cross-coupling reactions |

| 4-Chloro-2-fluorophenylboronic acid | 160591-91-3 | C₆H₅BClFO₂ | 174.56 | 2-F, 4-Cl | Lower | Intermediate synthesis |

| 4-Fluorophenylboronic acid | 1765-93-1 | C₆H₆BFO₂ | 139.92 | 4-F | Lowest | Basic coupling reactions |

| Pinacol ester (target derivative) | 1035235-29-0 | C₁₃H₁₅BFNO₂ | 247.08 | 2-F, 4-CN (protected) | Stable but less reactive | Storage, controlled reactions |

Key Research Findings

- Electronic Effects: The cyano group in this compound significantly lowers the pKa of the boronic acid (~7.5–8.0), enhancing its reactivity in Suzuki-Miyaura couplings compared to chloro- or non-cyano analogues .

- Synthetic Utility : Used in the synthesis of Merck’s antidiabetic compound via a palladium-catalyzed coupling reaction, achieving high yields (MS (ESI) m/e: 515) .

- Safety Profile : The pinacol ester form requires stringent handling (acute toxicity, skin/eye irritation) , while the free acid poses fewer immediate hazards .

Activité Biologique

4-Cyano-2-fluorophenylboronic acid (CAS Number: 1150114-77-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

- Formula : C₇H₅BFNO₂

- Molecular Weight : 164.93 g/mol

- Melting Point : 304–304.5 °C

- Appearance : White to off-white solid

This compound functions primarily as a reversible inhibitor of serine proteases and has been explored for its role in targeting various biological pathways, particularly in cancer therapy and infectious disease treatment.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth in vitro and in vivo.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain strains of bacteria and fungi, making it a candidate for further investigation in infectious disease applications.

Table 1: Summary of Biological Activities

Case Study 1: Cancer Cell Proliferation Inhibition

A study conducted on the effect of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against various cancer types, including breast and lung cancer cells, showing an IC50 value of approximately 8 µM for HeLa cells. This suggests a potent cytotoxic effect that warrants further exploration for therapeutic applications.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were evaluated against Staphylococcus aureus. The compound exhibited an IC50 value of 15 µM, indicating moderate activity. This finding opens avenues for developing new antimicrobial agents based on boronic acid derivatives.

Research Findings

Recent research has highlighted the versatility of boronic acids in drug design. The dynamic covalent nature of boronic acids allows them to interact with various biomolecules, leading to innovative applications in drug delivery systems and targeted therapies.

- Dynamic Covalent Bonds : The ability to form dynamic covalent bonds enhances the stability and efficacy of drug formulations using boronic acids like this compound .

- Targeted Drug Delivery : Research indicates that microneedle systems incorporating boronic acids can provide controlled release mechanisms for therapeutic agents, enhancing treatment outcomes .

Q & A

Basic: What are the key synthetic routes for preparing 4-cyano-2-fluorophenylboronic acid, and how are intermediates validated?

This compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors. A common approach involves:

- Step 1 : Bromination or iodination of a 2-fluorobenzonitrile derivative to introduce a halogen at the para position.

- Step 2 : Transmetallation with a boron reagent (e.g., bis(pinacolato)diboron) under catalytic conditions (Pd(PPh₃)₄, base) to install the boronic acid group .

- Validation : Intermediates are confirmed via -NMR and -NMR to verify halogen substitution patterns and boronic acid formation. LC-MS is used to monitor reaction progress and purity (>95%) .

Advanced: How do the fluorine and cyano substituents influence the electronic and steric properties of this boronic acid in cross-coupling reactions?

The fluorine at the ortho position exerts a strong electron-withdrawing effect, which activates the boronic acid group by reducing electron density at the boron center, enhancing its reactivity in Suzuki-Miyaura couplings. The cyano group at the para position further stabilizes the transition state through resonance effects, improving coupling efficiency with aryl halides. However, steric hindrance from the fluorine may reduce reactivity with bulky substrates. Researchers should optimize base selection (e.g., K₂CO₃ vs. CsF) and solvent polarity (THF vs. DMF) to balance electronic and steric effects .

Basic: What safety protocols are critical when handling this compound?

- Inhalation/Contact : Use PPE (nitrile gloves, N95 masks) and work in a fume hood. If exposed, rinse with water for 15 minutes and seek medical attention.

- Storage : Store in a cool (<6°C), dry environment under inert gas (argon) to prevent boronic acid degradation. Avoid contact with oxidizing agents .

Advanced: What analytical methods are recommended to resolve contradictions in reported reactivity data for fluorinated boronic acids?

Discrepancies in reactivity (e.g., coupling yields) may arise from trace impurities or hydration states of the boronic acid. To address this:

- Purity Analysis : Use quantitative -NMR to detect fluorinated byproducts and HPLC with UV detection (λ = 254 nm) to assess boroxine formation.

- Hydration State : Karl Fischer titration or thermogravimetric analysis (TGA) quantifies water content, which affects reactivity .

Basic: How can researchers optimize purification of this compound for catalytic applications?

- Recrystallization : Use a 3:1 hexane/ethyl acetate mixture at -20°C to isolate crystalline product.

- Column Chromatography : Employ silica gel with a gradient eluent (dichloromethane:methanol 95:5 → 90:10) to remove unreacted precursors. Validate purity via melting point analysis (reported range: 145–148°C) .

Advanced: What strategies mitigate boronic acid protodeboronation in aqueous reaction conditions?

Protodeboronation is minimized by:

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) using phosphate buffers.

- Ligand Design : Add chelating ligands (e.g., 2,2'-bipyridyl) to stabilize the palladium catalyst and reduce side reactions.

- Temperature : Limit reaction temperatures to <60°C to prevent thermal degradation .

Basic: What are the primary applications of this compound in medicinal chemistry?

This compound is used to synthesize fluorinated biaryl intermediates for:

- Kinase Inhibitors : The cyano group facilitates hydrogen bonding with ATP-binding pockets.

- PET Tracers : Fluorine-18 derivatives enable imaging of neurodegenerative targets .

Advanced: How does the ortho-fluorine substituent affect regioselectivity in iterative cross-coupling reactions?

The ortho-fluorine directs coupling to the meta position in subsequent reactions due to its steric and electronic effects. Computational studies (DFT) show fluorine’s inductive effect lowers the energy barrier for meta C–H activation. Experimental validation involves -NMR kinetic monitoring and X-ray crystallography of intermediates .

Basic: What are the stability limits for this compound under varying storage conditions?

- Short-Term : Stable for 6 months at -20°C in sealed amber vials.

- Long-Term : Degradation (≤5%) occurs after 12 months; store under argon with molecular sieves to absorb moisture .

Advanced: How can researchers leverage computational modeling to predict coupling efficiency of this boronic acid with heteroaryl halides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.